Cetamolol

Descripción general

Descripción

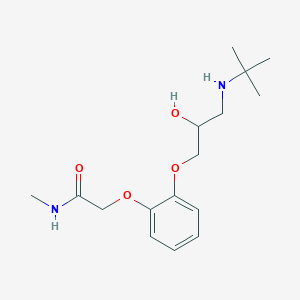

El cetamolol es un antagonista beta adrenérgico, específicamente un bloqueador β1-adrenérgico . Se utiliza principalmente en el tratamiento de enfermedades cardiovasculares, como la hipertensión y las arritmias . El compuesto tiene una fórmula química de C16H26N2O4 y una masa molar de 310.394 g/mol .

Métodos De Preparación

El cetamolol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la condensación de 2-(2-(3-(terc-butilamino)-2-hidroxipropoxi)fenoxi)-N-metilacetamida . Las condiciones de reacción suelen implicar el uso de disolventes y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial a menudo emplean cromatografía líquida de alto rendimiento (HPLC) y otras técnicas cromatográficas para garantizar la pureza y la separación enantiomérica del compuesto .

Análisis De Reacciones Químicas

El cetamolol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en condiciones específicas, dando lugar a la formación de derivados oxidados.

Reducción: El this compound se puede reducir para formar varios productos reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

El cetamolol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios que involucran betabloqueantes y sus interacciones con otras moléculas.

Biología: El this compound se utiliza en investigación para comprender los efectos fisiológicos de los betabloqueantes en los sistemas biológicos.

Medicina: El compuesto se estudia por su potencial terapéutico en el tratamiento de enfermedades cardiovasculares y otras afecciones médicas.

Industria: El this compound se utiliza en el desarrollo de productos farmacéuticos y otros productos que requieren actividad de bloqueo beta

Mecanismo De Acción

El cetamolol ejerce sus efectos bloqueando los receptores β1-adrenérgicos, que se encuentran principalmente en el corazón . Al inhibir estos receptores, el this compound reduce los efectos de la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial . Este mecanismo de acción lo hace efectivo en el tratamiento de afecciones como la hipertensión y las arritmias .

Comparación Con Compuestos Similares

El cetamolol es similar a otros betabloqueantes, como el timolol y el propranolol . tiene propiedades únicas que lo distinguen de estos compuestos. Por ejemplo, el this compound tiene actividad simpaticomimética intrínseca, lo que significa que puede activar parcialmente los receptores beta-adrenérgicos mientras los bloquea . Esta propiedad puede resultar en menos efectos secundarios en comparación con otros betabloqueantes . Los compuestos similares incluyen:

- Timolol

- Propranolol

- Atenolol

- Metoprolol

Actividad Biológica

Cetamolol is a cardioselective beta-adrenoceptor blocker that exhibits partial agonist activity. This compound has been studied for its biological effects, particularly in the context of cardiovascular health. Below, we explore its mechanisms of action, efficacy in clinical studies, and case studies that highlight its biological activity.

This compound primarily acts on beta-1 adrenergic receptors, which are predominantly located in the heart. Its partial agonist activity allows it to provide some sympathetic stimulation while also blocking excessive adrenergic activity, making it useful in managing conditions like hypertension and arrhythmias.

Key Findings:

- Cardioselectivity : this compound shows a preference for beta-1 over beta-2 receptors, reducing the likelihood of bronchoconstriction, a common side effect of non-selective beta-blockers .

- Membrane-stabilizing Effects : Research indicates that this compound lacks significant membrane-stabilizing effects compared to other beta-blockers such as propranolol and pindolol. For instance, it did not demonstrate local anesthetic properties or effectiveness in reversing ventricular arrhythmias in animal models .

Efficacy in Clinical Studies

This compound has been evaluated for its antihypertensive efficacy through various clinical trials. A notable study involved 108 patients and assessed the drug's ability to lower blood pressure compared to placebo.

Study Overview:

- Design : Double-blind, placebo-controlled, randomized multicenter trial.

- Results : this compound significantly reduced systolic and diastolic blood pressure (SBP and DBP) compared to placebo, demonstrating its effectiveness as an antihypertensive agent .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Hypertensive Patients : In a cohort of patients with moderate to severe hypertension, this compound was shown to lower blood pressure effectively without significant adverse effects. This aligns with findings from controlled trials that reported an average reduction in SBP by approximately 8 mmHg .

- Arrhythmia Management : While this compound has been noted for its potential in managing arrhythmias due to its sympathomimetic properties, studies have shown mixed results regarding its effectiveness compared to traditional antiarrhythmic agents .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against other beta-blockers based on various studies:

| Beta-Blocker | Cardioselectivity | Partial Agonist Activity | Antihypertensive Efficacy | Membrane Stabilization |

|---|---|---|---|---|

| This compound | High | Yes | Significant | None |

| Atenolol | High | No | Significant | None |

| Propranolol | Non-selective | No | Moderate | Yes |

| Pindolol | Moderate | Yes | Moderate | Yes |

Propiedades

IUPAC Name |

2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCBNAVPISMFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77590-95-5 (hydrochloride) | |

| Record name | Cetamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865739 | |

| Record name | Cetamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34919-98-7 | |

| Record name | Cetamolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34919-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETAMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0VD1633O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.